molecular formula C25H23ClN4O2S B14998911 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14998911
M. Wt: 479.0 g/mol
InChI Key: DYBBARRMORWEPH-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a pyridine ring, a quinoline ring, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps. One common approach is to start with the preparation of the pyridine and quinoline precursors, followed by the introduction of the chlorobenzyl sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-pyridin-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H23ClN4O2S/c1-25(2)11-17-19(18(31)12-25)20(16-9-5-6-10-27-16)21-22(28-17)29-24(30-23(21)32)33-13-14-7-3-4-8-15(14)26/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,32)

InChI Key

DYBBARRMORWEPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=CC=N5)C(=O)C1)C

Origin of Product

United States

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